4-(3-Bromobenzenesulfonyl)butan-1-amine
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Overview
Description
4-(3-Bromobenzenesulfonyl)butan-1-amine is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19266 g/mol . This compound features a bromobenzenesulfonyl group attached to a butan-1-amine backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzenesulfonyl)butan-1-amine typically involves the reaction of 3-bromobenzenesulfonyl chloride with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzenesulfonyl)butan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield azides or nitriles, while oxidation can produce imines, and reduction can yield secondary or tertiary amines.
Scientific Research Applications
4-(3-Bromobenzenesulfonyl)butan-1-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzenesulfonyl)butan-1-amine depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorobenzenesulfonyl)butan-1-amine
- 4-(3-Fluorobenzenesulfonyl)butan-1-amine
- 4-(3-Iodobenzenesulfonyl)butan-1-amine
Uniqueness
4-(3-Bromobenzenesulfonyl)butan-1-amine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens might not favor. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
4-(3-bromophenyl)sulfonylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)7-2-1-6-12/h3-5,8H,1-2,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAMPKQNZCKDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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